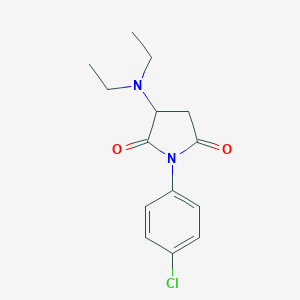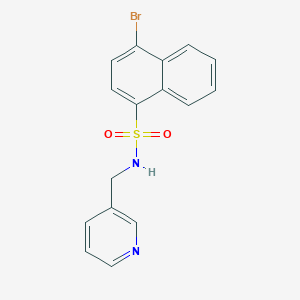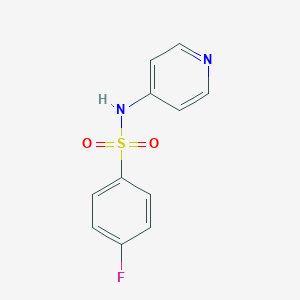![molecular formula C18H30N2S B259630 Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-](/img/structure/B259630.png)
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-, also known as TMT, is a compound that has been widely studied for its effects on the nervous system. It was first synthesized in the 1970s and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- is not fully understood, but it is thought to involve the activation of certain receptors in the brain, such as the TRPA1 receptor. This activation leads to the release of various neurotransmitters, including dopamine and glutamate, which are known to play a role in the regulation of behavior and cognition.
Biochemical and Physiological Effects:
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- has been shown to have a range of biochemical and physiological effects on the nervous system. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, in different regions of the brain. It has also been shown to alter the activity of certain enzymes and ion channels, which can affect neuronal signaling and synaptic transmission.
実験室実験の利点と制限
One of the main advantages of using Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- in lab experiments is its ability to induce specific behavioral and physiological changes in animals. This makes it a useful tool for studying the neural mechanisms underlying these changes. However, there are also some limitations to its use, such as the potential for toxicity and the need for careful dosing to avoid unwanted effects.
将来の方向性
There are several potential future directions for research on Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-. One area of interest is the development of new therapeutic agents that target the TRPA1 receptor, which is thought to be involved in the effects of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-. Another direction is the investigation of the long-term effects of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- exposure on the nervous system, particularly in relation to neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, further research is needed to fully understand the mechanism of action of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- and its potential as a tool for studying neural function and dysfunction.
合成法
The synthesis of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- involves several steps, including the reaction of 2,5-dimethylthiophene with piperidine and formaldehyde. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- has been used extensively in scientific research to study its effects on the nervous system. It has been shown to induce a range of behavioral and physiological changes in animals, including increased locomotor activity, altered sensory processing, and changes in neurotransmitter levels.
特性
製品名 |
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- |
|---|---|
分子式 |
C18H30N2S |
分子量 |
306.5 g/mol |
IUPAC名 |
1-[[2,5-dimethyl-4-(piperidin-1-ylmethyl)thiophen-3-yl]methyl]piperidine |
InChI |
InChI=1S/C18H30N2S/c1-15-17(13-19-9-5-3-6-10-19)18(16(2)21-15)14-20-11-7-4-8-12-20/h3-14H2,1-2H3 |
InChIキー |
REVZUNXTTRAVSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)CN2CCCCC2)CN3CCCCC3 |
正規SMILES |
CC1=C(C(=C(S1)C)CN2CCCCC2)CN3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)





![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)

![2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B259577.png)
